替吡拉西 hydrochloride

概述

描述

Tipiracil hydrochloride is a drug used in the treatment of cancer . It is an inhibitor of thymidine phosphorylase and is used in combination with trifluridine for the treatment of refractory metastatic colorectal cancer . Tipiracil increases the bioavailability of trifluridine by blocking the enzyme that would otherwise protect the tumors by metabolizing trifluridine .

Synthesis Analysis

A combined computational and experimental analysis of the crystal structure of the cancer drug tipiracil hydrochloride in the form of a methanol solvate–hydrate (4:1:3, molar ratio) has been reported . The calculations of the non-covalent interactions were carried out using the Gaussian-16 .

Molecular Structure Analysis

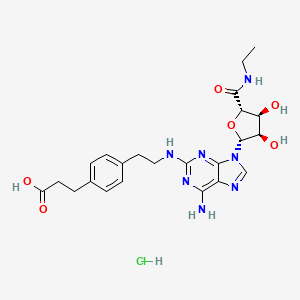

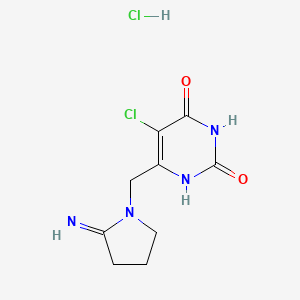

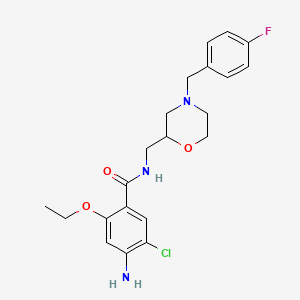

The molecular formula of Tipiracil hydrochloride is C9H11ClN4O2.HCl . The crystal structure shows a complex network of H-bonds with static discrete disorder in two out of the three symmetry-independent solvent molecules . MEP surface calculations show a region of positive potential (σ-hole) along the C–Cl bond, which induces the formation of Cl⋯O contacts that are relevant in the crystal packing .

Chemical Reactions Analysis

Tipiracil is a thymidine phosphorylase (TPase) inhibitor and inhibits degradation of trifluridine by inhibiting TPase, thus increasing systemic exposure to trifluridine when tipiracil is given together with trifluridine .

Physical And Chemical Properties Analysis

The molecular weight of Tipiracil hydrochloride is 279.12 . It is soluble in water at 1 mg/mL . It is also soluble in 0.01 M hydrochloric acid and 0.01 M sodium hydroxide; slightly soluble in methanol; very slightly soluble in ethanol; and practically insoluble in acetonitrile, isopropyl alcohol, acetone, diisopropyl ether, and diethyl ether .

体内

Tipiracil hydrochloride has been studied extensively in animal models, including mice and rats. It has been found to be effective in treating various types of cancer, including breast, prostate, and lung cancer. In addition, it has been shown to have anti-angiogenic and anti-metastatic effects in animal models, which may make it a useful therapeutic agent for the treatment of cancer.

体外

Tipiracil hydrochloride has also been studied in vitro in cell culture systems. It has been shown to inhibit the proliferation of various cancer cell lines, including those derived from breast, prostate, and lung cancers. In addition, it has been shown to have anti-angiogenic and anti-metastatic effects in cell culture systems.

作用机制

Target of Action

Tipiracil hydrochloride primarily targets the enzyme thymidine phosphorylase . This enzyme plays a crucial role in the metabolism of trifluridine, a chemotherapeutic agent .

Mode of Action

Tipiracil acts as a thymidine phosphorylase inhibitor . It inhibits the degradation of trifluridine by inhibiting thymidine phosphorylase, thus increasing systemic exposure to trifluridine when tipiracil is given together with trifluridine .

Biochemical Pathways

The main biochemical pathway affected by tipiracil involves the metabolism of trifluridine . By inhibiting thymidine phosphorylase, tipiracil prevents the breakdown of trifluridine, thereby increasing its bioavailability .

Pharmacokinetics

At least 27% of tipiracil is absorbed from the gut . In cancer patients, highest blood plasma concentrations are reached after three hours . The substance has no tendency to accumulate in the body . The in vitro protein binding in human plasma is below 8% . To a small extent, it is hydrolyzed to 6-hydroxymethyluracil , but the main fraction is excreted in unchanged form in the faeces (50%) and urine (27%) . Elimination half-life is 2.1 hours on the first day and then slightly increases to 2.4 hours on the twelfth day .

Result of Action

The primary result of tipiracil’s action is the increased bioavailability of trifluridine . This leads to an increased concentration of trifluridine in the blood, which can then exert its anticancer effects more effectively .

Action Environment

The action of tipiracil can be influenced by various environmental factors. For instance, drugs that interact with the solute carrier proteins SLC22A2 and SLC47A1 could influence blood plasma concentrations of tipiracil . Furthermore, the safety data sheet for tipiracil suggests avoiding breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure . It also recommends taking precautionary measures against static discharge .

生物活性

Tipiracil hydrochloride has been shown to have anti-cancer, anti-angiogenic, and anti-metastatic activity in both in vivo and in vitro studies. In addition, it has been found to have anti-inflammatory and immunomodulatory effects in animal models.

Biochemical and Physiological Effects

Tipiracil hydrochloride has been shown to inhibit the activity of various enzymes involved in DNA synthesis and cell division. In addition, it has been found to inhibit the activity of various transcription factors, which are involved in the regulation of gene expression.

实验室实验的优点和局限性

Tipiracil hydrochloride has several advantages over trifluridine in laboratory experiments. It is water-soluble and can be synthesized easily in a two-step process. In addition, it has a longer half-life than trifluridine and is more stable in the presence of light and heat. However, it is important to note that Tipiracil hydrochloride is not as effective as trifluridine in targeting cancer cells and may not be suitable for some laboratory experiments.

未来方向

• Investigating the effects of Tipiracil hydrochloride on other types of cancer, such as colorectal, ovarian, and pancreatic cancer.

• Studying the effects of Tipiracil hydrochloride on angiogenesis and metastasis in other animal models.

• Investigating the effects of Tipiracil hydrochloride on other biological processes, such as inflammation and immunomodulation.

• Evaluating the potential of Tipiracil hydrochloride as a combination therapy with other anti-cancer drugs.

• Investigating the effects of Tipiracil hydrochloride on drug resistance in cancer cells.

• Evaluating the potential of Tipiracil hydrochloride as a targeted therapy for specific types of cancer.

• Investigating the effects of Tipiracil hydrochloride on tumor microenvironment.

• Evaluating the potential of Tipiracil hydrochloride as a radiosensitizer for radiotherapy.

• Evaluating the potential of Tipiracil hydrochloride as a chemosensitizer for chemotherapy.

• Investigating the effects of Tipiracil hydrochloride on drug metabolism and pharmacokinetics.

科学研究应用

癌症治疗增强

替吡拉西 hydrochloride 与三氟尿嘧啶联合用于 TAS-102 的治疗,用于治疗难治性转移性结直肠癌。 它通过抑制胸腺嘧啶磷酸化酶 (一种代谢三氟尿嘧啶的酶) 来增加三氟尿嘧啶的生物利用度,从而保护肿瘤 .

SARS-CoV-2 研究

研究表明它可以抑制 SARS-CoV-2 Nsp15,并与该酶活性位点的尿苷结合口袋相互作用,这可能为 COVID-19 治疗策略带来希望 .

生物利用度改善

作为一种胸腺嘧啶磷酸化酶抑制剂,替吡拉西可防止转化为无活性代谢物,从而提高体内三氟尿嘧啶的生物利用度 .

联合用药

在临床试验以外的临床实践中,替吡拉西已与贝伐单抗联合使用,贝伐单抗是一种通过抑制血管生成来治疗各种类型癌症的药物 .

药代动力学调节

替吡拉西通过抑制三氟尿嘧啶的分解代谢来提高其生物利用度,在 TAS-102 中发挥着至关重要的作用,这对于其治疗先前接受过其他化疗的转移性结直肠癌的疗效至关重要 .

安全和危害

Tipiracil hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

属性

IUPAC Name |

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h11H,1-4H2,(H2,12,13,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHYQYACJRXCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027748 | |

| Record name | Tipiracil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183204-72-0 | |

| Record name | Tipiracil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183204-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipiracil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183204720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipiracil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIPIRACIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H59KLQ0A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)